Product packaging for Ethyl-d5-benzene(Cat. No.:CAS No. 38729-11-2)

Ethyl-d5-benzene

Cat. No.: B3415825
CAS No.: 38729-11-2
M. Wt: 111.20 g/mol
InChI Key: YNQLUTRBYVCPMQ-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl-d5-benzene (CAS: 38729-11-2) is a deuterated derivative of ethylbenzene, where five hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₆H₅CD₂CD₃, with a molecular weight of 111.19 g/mol . The deuteration occurs at the ethyl group’s β-positions (CD₂) and the benzene ring’s remaining three positions (C₆H₅ → C₆D₅), making it a partially deuterated compound. It is primarily utilized as an internal standard in mass spectrometry and NMR spectroscopy due to its isotopic distinction from non-deuterated ethylbenzene, enabling precise quantification in analytical workflows .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B3415825 Ethyl-d5-benzene CAS No. 38729-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLUTRBYVCPMQ-ZBJDZAJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942443
Record name (~2~H_5_)Ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20302-26-5, 38729-11-2
Record name Benzene-d5, ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020302265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_5_)Ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20302-26-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 38729-11-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d5-benzene can be synthesized through the deuteration of ethylbenzene. One common method involves the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically occurs under elevated temperatures and pressures to ensure efficient deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ethylbenzene and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize the yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5-benzene undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions include deuterated derivatives of acetophenone, benzaldehyde, benzoic acid, and cyclohexane .

Scientific Research Applications

Isotope Labeling in Metabolism Studies

Ethyl-d5-benzene is primarily used as a tracer in metabolic studies due to its stable isotopic labeling. This application is crucial for understanding the metabolic pathways of organic compounds. The incorporation of deuterium allows researchers to track the compound's fate in biological systems without altering its chemical properties significantly.

Case Study: Metabolic Pathway Elucidation

In a study examining the metabolic pathways of ethylbenzene in mammals, researchers utilized this compound to trace its conversion to phenylacetaldehyde and further metabolites. The use of deuterated compounds provided clarity on the specific enzymatic reactions involved, demonstrating that this compound could be effectively used to map complex biochemical pathways.

Environmental Studies

This compound is employed in environmental chemistry to study the behavior and fate of volatile organic compounds (VOCs) in the atmosphere and soil. Its isotopic labeling helps differentiate between natural and anthropogenic sources of pollution.

Data Table: VOC Emission Ratios

CompoundVOC/CO RatioVOC/Ethyne Ratio
This compound0.450.30
Ethane0.500.25
Propane0.550.20

This table illustrates how this compound can be used to derive emission ratios that inform models predicting secondary ozone formation and other atmospheric reactions.

Solvent and Chemical Intermediate

This compound is also used as a solvent in various industrial processes due to its ability to dissolve a wide range of organic compounds without significant volatility issues associated with non-deuterated solvents. It serves as an intermediate in the synthesis of styrene and other aromatic compounds.

Application Overview

  • Solvent Properties : Effective in paint formulations and coatings.
  • Chemical Synthesis : Used in producing polymers and resins.

Quality Control in Manufacturing

In polymer manufacturing, this compound is utilized for quality control purposes. By incorporating this compound into polymer formulations, manufacturers can track the homogeneity and consistency of their products using mass spectrometry techniques.

Safety Assessments

Research involving this compound contributes to toxicological assessments, particularly regarding its safety profile compared to its non-deuterated counterpart, ethylbenzene. Studies have shown that while both compounds exhibit similar toxicokinetic properties, using deuterated forms can provide insights into metabolic pathways that may differ due to isotopic effects.

Findings from Toxicological Studies

  • Ethylbenzene has been linked to renal and testicular tumors in animal studies .
  • This compound’s use allows for more precise assessments of these risks without confounding factors from non-deuterated forms.

Environmental Impact Studies

Toxicological profiles are essential for understanding how this compound behaves in the environment compared to its non-labeled form, particularly concerning biodegradation rates and toxicity levels towards aquatic life.

Mechanism of Action

The mechanism of action of ethyl-d5-benzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the deuterium atoms in this compound are less reactive than hydrogen atoms, leading to slower reaction rates and different product distributions. This isotopic effect is valuable in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical processes .

Comparison with Similar Compounds

Comparison with Similar Deuterated Ethylbenzene Derivatives

Deuterated ethylbenzene derivatives vary in deuteration sites and extent, influencing their physical properties, synthesis complexity, and applications. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuteration Sites Key Applications
Ethyl-d5-benzene 38729-11-2 C₆H₅CD₂CD₃ 111.19 β-ethyl (CD₂), benzene ring (C₆D₅) Internal standard for GC-MS
Ethyl-α,α-d2-benzene 1861-01-4 C₆H₅CD₂CH₃ 108.17 α-ethyl (CD₂) Metabolic tracing studies
Ethyl-α,α-d2-benzene-d5 84272-90-2 C₆D₅CD₂CH₃ 113.20 α-ethyl (CD₂), benzene ring (C₆D₅) Isotopic dilution in NMR
Ethylbenzene-d10 25837-05-2 C₆D₅CD₂CD₃ 116.23 Full deuteration (ethyl + ring) Solvent in neutron scattering

Key Differences

Deuteration Specificity: this compound retains non-deuterated α-hydrogens (CH₃), focusing deuteration on β-ethyl and the benzene ring. This partial deuteration minimizes isotopic interference in analytical methods . Ethyl-α,α-d2-benzene deuterates only the α-ethyl positions (CD₂CH₃), making it ideal for tracking ethyl-group reactivity in metabolic pathways . Ethylbenzene-d10 is fully deuterated, replacing all hydrogens, which is critical for neutron scattering experiments requiring minimal hydrogen background .

Synthesis Complexity :

  • This compound is synthesized via catalytic deuteration of ethylbenzene using deuterated reagents like D₂O or DCl, achieving ~79% yield .
  • Ethylbenzene-d10 requires exhaustive deuteration under high-pressure D₂, increasing production costs .

Cost Implications :

  • This compound is priced at ¥39,600 per gram , whereas Ethyl-α,α-d2-benzene-d5 costs ¥52,800 per 250 mg due to higher deuteration complexity .

Notes and Considerations

Deuteration Position Matters : Applications requiring specific isotopic labeling (e.g., tracking ethyl-group vs. aromatic protons) dictate the choice of deuterated compound .

Cost vs. Utility : Full deuteration (e.g., Ethylbenzene-d10) is cost-prohibitive for routine analytics, making partially deuterated variants like this compound more practical .

Safety: All deuterated ethylbenzenes retain flammability risks akin to non-deuterated ethylbenzene, necessitating proper handling .

Biological Activity

Ethyl-d5-benzene, also known as ethylbenzene-d5, is a deuterated derivative of ethylbenzene, primarily used in research and analytical chemistry. Understanding its biological activity is crucial for evaluating its safety and potential health effects. This article synthesizes findings from various studies, focusing on the compound's toxicity, carcinogenic potential, and metabolic pathways.

  • Molecular Formula : C8D10
  • Molecular Weight : 111.20 g/mol
  • CAS Number : 20302-26-5

Inhalation Studies

A significant body of research has focused on the inhalation toxicity of ethylbenzene. In a two-year study conducted by the National Toxicology Program (NTP), F344/N rats and B6C3F1 mice were exposed to varying concentrations of ethylbenzene. The findings are summarized in Table 1.

SpeciesExposure (ppm)Observed Effects
F344/N Rats0, 75, 250, 750Increased renal tubule adenoma incidence at 750 ppm
Significant nephropathy in exposed males
B6C3F1 Mice0, 75, 250, 750Increased incidence of alveolar/bronchiolar adenomas
Hepatocellular adenoma observed in females at high doses

The study concluded that ethylbenzene exhibited clear evidence of carcinogenic activity in male rats and some evidence in female rats based on increased incidences of renal tubule neoplasms and testicular adenomas .

Genetic Toxicology

Ethylbenzene has been evaluated for mutagenicity using various assays. The results indicated:

  • No mutagenic effects observed in Salmonella typhimurium strains with or without metabolic activation.
  • A significant mutagenic response noted in mouse lymphoma assays only at high doses accompanied by cytotoxicity .

Case Studies and Epidemiological Data

Epidemiological studies have linked exposure to ethylbenzene with adverse health outcomes. For instance, a study conducted at Camp Lejeune revealed potential associations between in utero exposure to volatile organic compounds (including ethylbenzene) and specific birth defects .

Metabolism and Excretion

The metabolism of ethylbenzene involves several pathways predominantly occurring in the liver. Key metabolic processes include:

  • Oxidation : Ethylbenzene is primarily oxidized to phenolic compounds.
  • Conjugation : These metabolites can undergo further conjugation with glucuronic acid or sulfate for excretion.

The excretion of ethylbenzene occurs mainly through urine, with a minor fraction being exhaled unchanged .

Summary of Biological Activity

This compound exhibits notable biological activity characterized by:

  • Carcinogenic Potential : Evidence from animal studies suggests a risk for renal and hepatic tumors.
  • Genotoxicity : Limited evidence indicates potential mutagenic effects under specific conditions.
  • Metabolic Pathways : Metabolized primarily in the liver with significant implications for risk assessment.

Q & A

Q. How can researchers ensure reproducibility when sharing protocols for this compound-based studies?

  • Methodological Answer : Provide step-by-step synthetic procedures with batch-specific yields and purity metrics. Include instrument calibration details (e.g., NMR lock solvent, MS tuning parameters). Use version-controlled electronic lab notebooks (ELNs) for transparent data tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl-d5-benzene
Reactant of Route 2
Ethyl-d5-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.